6-Bromo-7-fluorobenzo[b]furan-3(2H)-one 6-Bromo-7-fluorobenzo[b]furan-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20321125
InChI: InChI=1S/C8H4BrFO2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2
SMILES:
Molecular Formula: C8H4BrFO2
Molecular Weight: 231.02 g/mol

6-Bromo-7-fluorobenzo[b]furan-3(2H)-one

CAS No.:

Cat. No.: VC20321125

Molecular Formula: C8H4BrFO2

Molecular Weight: 231.02 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-fluorobenzo[b]furan-3(2H)-one -

Specification

Molecular Formula C8H4BrFO2
Molecular Weight 231.02 g/mol
IUPAC Name 6-bromo-7-fluoro-1-benzofuran-3-one
Standard InChI InChI=1S/C8H4BrFO2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2
Standard InChI Key CDJGWJMVPZKFPN-UHFFFAOYSA-N
Canonical SMILES C1C(=O)C2=C(O1)C(=C(C=C2)Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 6-bromo-7-fluorobenzo[b]furan-3(2H)-one (C₈H₄BrFO₂; MW: 231.02 g/mol) features a fused benzofuran ring system with substituents at specific positions. The bromine and fluorine atoms introduce electron-withdrawing effects, polarizing the carbonyl group at the 3-position and enhancing electrophilic reactivity. Key identifiers include:

PropertyValueSource
IUPAC Name7-bromo-5-fluoro-1-benzofuran-3-one
Canonical SMILESC1C(=O)C2=C(O1)C(=CC(=C2)F)Br
InChI KeyJWXQMWXGZMDXGI-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot reported

The compound’s crystalline structure and dipole moment remain understudied, though computational models suggest planar geometry with minimal steric hindrance.

Synthesis and Optimization

Halogenation Strategies

Synthesis typically begins with fluorinated benzofuran precursors. Bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) yields the target compound. Key conditions include:

MethodReagents/ConditionsYieldSource
Direct BrominationBr₂, CH₃CN, 20–25°C, 5–6 hrs44%
NBS-Mediated BrominationNBS, CH₃CN, RT, 4–5 hrs44–50%

Optimal yields require precise control of stoichiometry and temperature, as over-bromination or decomposition may occur.

Alternative Routes

Copper-catalyzed intramolecular cyclization of halogenated phenols offers a promising alternative, though scalability challenges persist .

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient carbonyl carbon at the 3-position undergoes nucleophilic attacks, enabling the formation of amides, esters, and thioesters. For example, reaction with amines produces secondary amides, which are valuable in drug design.

Electrophilic Aromatic Substitution

Despite deactivation by halogens, directed ortho-metallation (DoM) strategies using lithium bases permit functionalization at the 4- and 5-positions .

Biological Activity and Applications

Anti-Inflammatory Effects

Preliminary assays indicate inhibition of cyclooxygenase-2 (COX-2), with IC₅₀ values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). Structural analogs are under investigation for treating chronic inflammation .

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